2-溴-3-甲氧基丁酸

描述

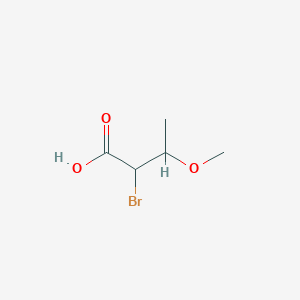

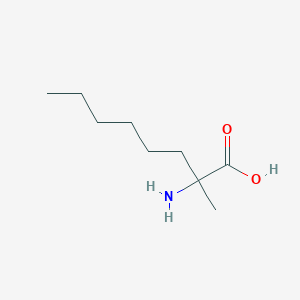

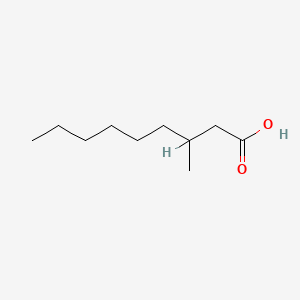

2-Bromo-3-methoxybutanoic acid is a chemical compound with the molecular formula C5H9BrO3 . It has a molecular weight of 197.03 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxybutanoic acid consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact 3D structure was not found in the search results .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-3-methoxybutanoic acid were not found in the search results , it’s worth noting that brominated compounds often participate in substitution reactions due to the reactivity of the bromine atom.Physical And Chemical Properties Analysis

2-Bromo-3-methoxybutanoic acid has a melting point of 62-63 °C and a boiling point of 105-106 °C (at 2 Torr). Its density is predicted to be 1.563±0.06 g/cm3, and it has a predicted pKa of 2.69±0.10 .科学研究应用

Medicine: Therapeutic Agent Synthesis

2-Bromo-3-methoxybutanoic acid may serve as a precursor in the synthesis of therapeutic agents. Its structure allows for the introduction of bromine and methoxy groups into more complex molecules, which can be beneficial in drug design, particularly in the development of compounds with potential antibacterial and anti-inflammatory properties .

Agriculture: Soil Fertility and Plant Health

In agriculture, this compound could be involved in the synthesis of organic acids that are crucial for soil fertility and plant health. Organic acids play a significant role in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants .

Material Science: Polymer Modification

The bromo and methoxy groups in 2-Bromo-3-methoxybutanoic acid can be utilized in material science for polymer modification. These functional groups can react with various substrates, leading to the creation of novel materials with improved properties such as enhanced durability or specific reactivity .

Environmental Science: Biodegradation Studies

This compound could be used in environmental science to study biodegradation processes. Its halogenated structure makes it a candidate for examining microbial degradation pathways, which are essential for understanding pollutant breakdown in ecosystems .

Biochemistry: Enzyme Inhibition

In biochemistry, 2-Bromo-3-methoxybutanoic acid might be used to study enzyme inhibition. The presence of a bromine atom could allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Industrial Chemistry: Chemical Intermediate

Industrially, it can act as a chemical intermediate in the production of various compounds. Its reactive bromo and methoxy groups make it a versatile starting material for synthesizing a wide range of industrial chemicals .

Analytical Chemistry: Standard for Calibration

The compound could be used as a standard in analytical chemistry for calibration purposes. Its well-defined structure and properties allow for accurate measurements and validations in analytical methods .

Synthetic Chemistry: Building Block

Finally, in synthetic chemistry, 2-Bromo-3-methoxybutanoic acid is a valuable building block. It can be used to construct complex molecules through various synthetic routes, aiding in the development of new chemical entities with potential applications across different fields of research .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-3(9-2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNDJNXUZODJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285533 | |

| Record name | 2-bromo-3-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxybutanoic acid | |

CAS RN |

67819-23-2 | |

| Record name | NSC42194 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)